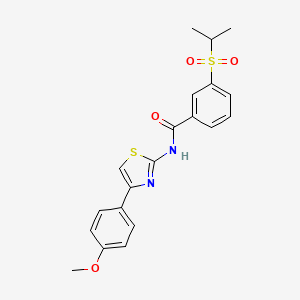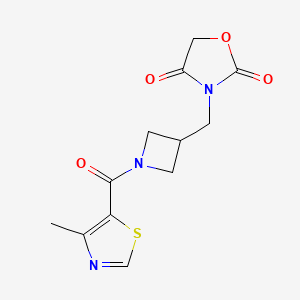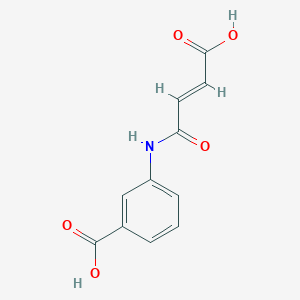
3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including an isopropylsulfonyl group, a benzamide group, and a thiazole ring. The presence of a 4-methoxyphenyl group indicates that there is a phenyl ring with a methoxy (OCH3) group at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as Suzuki coupling and Grignard addition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted. For example, it’s likely that this compound is relatively non-polar due to the presence of the benzamide and isopropylsulfonyl groups. This could affect its solubility and reactivity .Scientific Research Applications
Photodynamic Therapy Application
- Research Context : The study by Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives, including those substituted with benzamides similar to 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide.
- Key Finding : These compounds demonstrated significant potential as Type II photosensitizers, particularly relevant in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underscore their potential in cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Research Context : The work by Priya et al. (2006) and Bikobo et al. (2017) explored benzamide derivatives, including structures similar to the chemical , for their antimicrobial properties.
- Key Finding : These compounds exhibited significant antibacterial and antifungal activities. This indicates their potential application in developing new antimicrobial agents, particularly against specific bacterial and fungal strains (Priya et al., 2006); (Bikobo et al., 2017).
Supramolecular Gelators
- Research Context : Research by Yadav and Ballabh (2020) focused on N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators.
- Key Finding : These compounds, including those structurally similar to this compound, showed promising gelation behavior in specific solvent systems. This suggests their potential in the development of new materials with unique properties such as gelation (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGHIWPJPXVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B2820982.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)
![1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2820988.png)
![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2820993.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2820994.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)



![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)
